L-Alloisoleucine (D10) is a stable isotope-labeled form of the uncommon amino acid L-alloisoleucine. It is classified as a branched-chain amino acid and is structurally related to L-isoleucine, differing by the configuration at the C-2 stereogenic carbon. This compound is particularly significant in biochemical research and clinical diagnostics, especially concerning metabolic disorders such as maple syrup urine disease.
L-Alloisoleucine is derived from L-isoleucine through various synthetic routes. It can be produced from natural sources or synthesized chemically. The compound is classified under amino acids, specifically as a branched-chain amino acid, which includes leucine, isoleucine, and valine. Its stable isotope form (D10) indicates that it contains deuterium atoms, which are useful in analytical chemistry for tracing and quantifying compounds in biological samples.
The synthesis of L-alloisoleucine (D10) can be approached through several methods:
The synthetic processes often require precise control over reaction conditions such as temperature and pH to ensure high yields and purity. The use of enzymes for resolution highlights the importance of biocatalysis in synthesizing specific amino acid configurations.
L-Alloisoleucine (D10) has a molecular formula of with a molecular weight of approximately 141.23 g/mol. The structure features a branched aliphatic chain with an amino group () and a carboxyl group (), characteristic of all amino acids.
L-Alloisoleucine participates in various biochemical reactions, particularly in protein synthesis and metabolism. Its formation from L-isoleucine involves transamination and deamination processes that are critical in amino acid metabolism.
In vitro studies have shown that when L-isoleucine is administered, it leads to increased plasma levels of both L-alloisoleucine and its precursor 3-methyl-2-oxopentanoate. The metabolic pathways involved demonstrate complex interactions where the concentration of L-isoleucine influences the formation rates of its metabolites .
The mechanism by which L-alloisoleucine affects metabolic processes involves its role as a substrate in enzymatic reactions. It competes with other branched-chain amino acids for metabolic pathways, influencing their concentrations in biological fluids.
In patients with maple syrup urine disease, abnormal levels of allo-isoleucine are indicative of disrupted branched-chain amino acid metabolism. The presence of allo-isoleucine serves as a biomarker for diagnosing this condition . The metabolic clearance rates differ significantly between healthy individuals and those affected by metabolic disorders.
L-Alloisoleucine (D10) appears as a white crystalline powder with solubility in water due to its ionic nature at physiological pH.
Key chemical properties include:
Relevant analyses often involve chromatographic techniques to assess purity and concentration in biological samples .
L-Alloisoleucine (D10) has significant scientific applications:
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